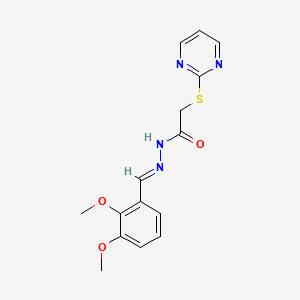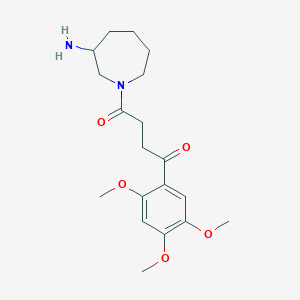![molecular formula C18H28N2O4S B5527063 N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)
N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related methanesulfonamide derivatives often involves selective Na+/H+ exchange inhibitors, showcasing complex synthetic pathways that may be relevant to the compound of interest. For instance, the synthesis of cariporide mesilate and other related compounds offers insight into the methodologies that could potentially apply to the synthesis of our target molecule. These processes highlight the nuanced steps and conditions required to achieve the desired chemical structure and functionality (Weichert et al., 1997).
Molecular Structure Analysis
The molecular and supramolecular structures of N-substituted methanesulfonamide derivatives reveal significant insights into the spatial arrangement and interactions within such compounds. Studies on similar molecules, such as N-[2-(pyridin-2-yl)ethyl] derivatives, provide a foundation for understanding the intricate molecular geometry, hydrogen bonding, and π-π stacking interactions that may also be present in our compound of interest (Jacobs et al., 2013).
Chemical Reactions and Properties
Methanesulfonamide compounds participate in various chemical reactions, indicating the reactivity and potential transformations of these molecules. For instance, the oxidation reactions involving methanesulfinic acid and its derivatives shed light on the reactivity patterns that could be expected with our target compound, suggesting pathways for its functionalization and modification (Flyunt et al., 2001).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. The synthesis and crystallographic analysis of 1-benzhydryl-4-methanesulfonyl-piperazine, for example, provide valuable data on the compound's physical characteristics and stability (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and susceptibility to various chemical reactions, are key to understanding the applications and handling of methanesulfonamide derivatives. Reactions involving methanesulfonamide as a cosolvent and general acid catalyst in Sharpless asymmetric dihydroxylations highlight the compound's role in facilitating specific chemical transformations (Junttila & Hormi, 2009).
Aplicaciones Científicas De Investigación
Green Methodologies in Synthesis
Prasad et al. (2005) discuss a 'green' methodology using benzoyl cyanide in an ionic liquid for the efficient and selective benzoylation of nucleosides, indicating the potential for "N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide" to be synthesized under environmentally friendly conditions (Prasad et al., 2005).
Chemical Synthesis and Reactions
Arnold et al. (2003) explored nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating the compound's role in complex organic synthesis processes (Arnold et al., 2003). Similarly, Weichert et al. (1997) described the synthesis of cariporide mesilate and related compounds, showcasing the application in creating selective inhibitors for medical research (Weichert et al., 1997).
Prodrug Development
Larsen et al. (1988) investigated water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrug forms, highlighting the importance of the sulfonamide group in the development of prodrug strategies for enhanced drug solubility and efficacy (Larsen et al., 1988).
Enzyme Inhibition Studies
A study by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity provides insights into the compound's utility in developing treatments for conditions like Alzheimer's disease, demonstrating the compound's potential role in inhibiting specific enzymes (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
N-[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-18(2,22)10-7-14-5-4-6-15(13-14)17(21)20-11-8-16(9-12-20)19-25(3,23)24/h4-6,13,16,19,22H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDNPXIQDOQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(CC2)NS(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)
![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)